![molecular formula C10H16O2 B6252899 2-{bicyclo[3.2.1]octan-3-yl}acetic acid CAS No. 1379204-37-1](/img/no-structure.png)
2-{bicyclo[3.2.1]octan-3-yl}acetic acid
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Description
“2-{bicyclo[3.2.1]octan-3-yl}acetic acid” is a nitrogen-containing heterocycle . It is a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire . The compound is a yellow solid .
Synthesis Analysis
The 2-azabicyclo[3.2.1]octane system has been applied as a key synthetic intermediate in several total syntheses . The synthetic approach is based on the combination of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Molecular Structure Analysis
The 2-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . The IUPAC name for a related compound is 2,2,2-trifluoroacetic acid compound with 2-((1R,5S)-8-azabicyclo[3.2.1]octan-3-yl)acetic acid (1:1) .Chemical Reactions Analysis
Bicyclo[3.2.1]octan-3-ylamines have been deaminated in acetic acid by nitrous acid . The exo-isomers give mainly unrearranged substitution, some elimination, and very little rearrangement .Physical And Chemical Properties Analysis
The compound is a yellow solid . The molecular weight of a related compound, 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)-acetic acid 2,2,2-trifluoroacetate, is 283.25 .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{bicyclo[3.2.1]octan-3-yl}acetic acid involves the conversion of a bicyclic compound to a carboxylic acid through a series of reactions.", "Starting Materials": [ "Bicyclo[3.2.1]oct-3-ene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Acetic anhydride", "Glacial acetic acid", "Hydrochloric acid", "Sodium hydroxide solution", "Ethyl acetate", "Water" ], "Reaction": [ "Bicyclo[3.2.1]oct-3-ene is reacted with bromine to form 2-bromo-bicyclo[3.2.1]octane.", "2-bromo-bicyclo[3.2.1]octane is treated with sodium hydroxide to form 2-hydroxy-bicyclo[3.2.1]octane.", "2-hydroxy-bicyclo[3.2.1]octane is reacted with acetic anhydride to form 2-acetoxy-bicyclo[3.2.1]octane.", "2-acetoxy-bicyclo[3.2.1]octane is hydrolyzed with glacial acetic acid and water to form 2-hydroxy-bicyclo[3.2.1]octan-3-one.", "2-hydroxy-bicyclo[3.2.1]octan-3-one is treated with hydrochloric acid to form 2-chloro-bicyclo[3.2.1]octan-3-one.", "2-chloro-bicyclo[3.2.1]octan-3-one is reacted with sodium hydroxide solution to form 2-hydroxy-bicyclo[3.2.1]octan-3-one.", "2-hydroxy-bicyclo[3.2.1]octan-3-one is oxidized with sodium bicarbonate and bromine to form 2-{bicyclo[3.2.1]octan-3-yl}acetic acid.", "The product is purified using ethyl acetate, sodium chloride, and sodium sulfate." ] } | |
CAS RN |
1379204-37-1 |
Product Name |
2-{bicyclo[3.2.1]octan-3-yl}acetic acid |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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